molecular formula C17H26O11 B12437854 Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate CAS No. 64421-28-9

Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate

Cat. No.: B12437854
CAS No.: 64421-28-9
M. Wt: 406.4 g/mol
InChI Key: KKSYAZCUYVRKML-QDXNKOLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate (hereafter referred to as Compound A) is a cyclopenta[c]pyran derivative with a β-D-glucopyranosyloxy substituent. Key features include:

  • Molecular formula: C₁₇H₂₄O₁₃ (based on ).
  • Molecular weight: ~388–568 g/mol (variations depend on substituents; see ).
  • Stereochemistry: Multiple defined stereocenters, including 1S,5R,7S configurations ().
  • Functional groups: Methyl ester, hydroxyl groups, and a glucopyranosyloxy moiety ().
  • Taxonomic classification: Terpene glycoside (iridoid O-glycoside) ().

Properties

CAS No.

64421-28-9

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9?,10?,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

KKSYAZCUYVRKML-QDXNKOLPSA-N

Isomeric SMILES

C[C@@]1(C[C@H](C2C1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Cyclization of Cyclopentadiene Derivatives

Cyclopentadienes undergo Diels-Alder reactions with α,β-unsaturated carbonyl compounds to form bicyclic intermediates. For example, condensation of cyclopentadiene with methyl acrylate under Lewis acid catalysis (e.g., BF₃·Et₂O) yields cyclopenta[c]pyran-4-carboxylate derivatives. Adjusting dienophiles (e.g., acrolein) introduces hydroxyl groups at strategic positions.

Key Reaction Conditions

Starting Material Dienophile Catalyst Yield Reference
Cyclopentadiene Methyl acrylate BF₃·Et₂O 68%
Fulvenes Acrolein TiCl₄ 55%

Oxidative Ring Expansion of α-Pyrones

Oxadiazinones and α-pyrones serve as precursors for cyclopenta[c]pyrans. Treatment of α-pyrone derivatives with oxidizing agents (e.g., DDQ) induces ring expansion, forming the bicyclic core. For instance, Wolff-Kishner reduction of ketone intermediates followed by aromatization yields methyl-substituted variants.

Stereoselective Introduction of Hydroxyl and Methyl Groups

The 5,7-dihydroxy-7-methyl motif requires precise stereochemical control.

Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation of cyclopenta[c]pyran-4-carboxylate derivatives introduces vicinal diols at C5 and C6. Using AD-mix-β and a chiral ligand (e.g., (DHQ)₂PHAL), the 5R,7S configuration is achieved with >90% enantiomeric excess (ee).

Methyl Group Installation

The 7-methyl group is introduced via:

  • Grignard Addition : Reaction of a cyclopenta[c]pyran-7-one intermediate with methylmagnesium bromide yields 7-methyl-7-alcohol after quenching.
  • Wittig Olefination : A methylene group is installed using a Wittig reagent, followed by hydrogenation to saturate the double bond.

Glycosylation with the Sugar Moiety

The (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (β-D-glucopyranosyl) group is attached via an O-glycosidic bond.

Koenigs-Knorr Glycosylation

A protected β-D-glucopyranosyl bromide (e.g., acetobromo-α-D-glucose) reacts with the cyclopenta[c]pyran alcohol under Ag₂CO₃ catalysis. This method ensures β-configuration at the anomeric center.

Optimized Conditions

Glycosyl Donor Activator Solvent Yield Reference
Acetobromo-α-D-glucose Ag₂CO₃ CH₂Cl₂ 75%
Trichloroacetimidate TMSOTf Toluene 82%

Deprotection of the Sugar Unit

Post-glycosylation, acetyl groups are removed using NH₃/MeOH or NaOMe/MeOH. Careful pH control prevents β-elimination of the glycosidic bond.

Final Esterification and Deprotection

The methyl ester at C4 is introduced via:

Fischer Esterification

The carboxylic acid intermediate reacts with methanol under H₂SO₄ catalysis. Excess methanol drives the reaction to completion.

Protecting Group Strategy

Temporary protection (e.g., silyl ethers for hydroxyl groups) ensures chemoselectivity. Final deprotection with HF·pyridine or TBAF yields the target compound.

Industrial-Scale Considerations

For commercial production, continuous flow reactors enhance efficiency:

  • Reactor Type : Microfluidic systems reduce reaction times for glycosylation by 60%.
  • Solvent Recycling : Methanol from esterification steps is purified via fractional distillation (purity >90%) and reused.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) XlogP Key Substituents
A C₁₇H₂₄O₁₃ 388–568 255 -4.80 β-D-glucopyranosyloxy, methyl ester
B C₂₇H₃₂O₁₃ 564.54 213 -1.00 4-Methoxyphenyl propenoyl
C C₁₁H₁₆O₆ 244.24 96.20 -1.00 Trihydroxy, methyl
D C₁₇H₂₆O₁₃ 374.34 255 -4.80 β-L-glucopyranosyloxy
E C₁₇H₂₄O₁₀ 388.37 170 -2.50 5-Oxo, methyl ester
F C₂₃H₃₆O₁₆ 568.50 255 -4.80 Branched glucopyranosyl

Research Findings

β-L variants (D) may evade enzymatic degradation, extending half-life ().

Substituent Effects : Bulky groups (e.g., 4-methoxyphenyl in B) increase molecular weight (>500 g/mol), reducing absorption but improving target affinity ().

Simplified Analogues : Compound C’s low molecular weight (244.24 g/mol) correlates with higher predicted intestinal absorption but lower target specificity ().

Metabolic Stability : The 5-oxo group in E may increase susceptibility to hepatic oxidation, limiting therapeutic utility ().

Biological Activity

Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopenta[c]pyran backbone with multiple hydroxyl groups and a methyl ester functional group. Its molecular formula is C20H26O10 with a molecular weight of approximately 426.42 g/mol. The presence of hydroxyl groups suggests potential interactions with biological macromolecules.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In silico docking studies demonstrated that related compounds exhibit significant binding affinities to viral proteases crucial for viral replication. For instance, derivatives similar to this compound showed binding energies ranging from -6.4 to -8.0 kcal/mol against the SARS-CoV-2 main protease (PDB ID: 6Y84), indicating promising antiviral properties .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the activation of NF-κB pathways in inflammatory conditions. This inhibition could lead to reduced production of pro-inflammatory cytokines and mediators .

Neuroprotective Effects

Neuroprotective effects have been observed in animal models. For example, loganin (a related compound) has been shown to enhance neurogenesis and improve neurological functions following ischemic events . This suggests that methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl could share similar protective mechanisms.

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound can be effectively absorbed in the human intestine without significant hepatotoxicity. This property enhances its potential for therapeutic use .

Case Studies and Research Findings

StudyFindings
In Silico Docking Binding affinities of -6.4 to -8.0 kcal/mol against SARS-CoV-2 protease .
Anti-inflammatory Study Inhibition of NF-κB activation leading to reduced inflammation .
Neuroprotection Enhanced neurogenesis and recovery in ischemic models .

Detailed Research Findings

  • Antiviral Mechanisms : The compound's structural features allow it to fit into the active sites of viral proteases effectively.
  • Inflammation Modulation : By targeting NF-κB pathways, it potentially reduces inflammation-related damage in various tissues.
  • Neuroprotection : Its ability to promote neurogenesis may offer therapeutic avenues for neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.